

# ADR 851 Free Base: A Technical Overview of Preclinical Data

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ADR 851 was discontinued, and as a result, publicly available safety and toxicity data is limited. This document summarizes the available preclinical information. No comprehensive toxicology studies, such as LD50, NOAEL, or chronic toxicity assessments, were found in the public domain.

### Introduction

ADR 851 is a novel compound that was under investigation for its antiemetic properties. It functions as a dual antagonist, targeting both the 5-hydroxytryptamine-3 (5-HT3) and dopamine D2 receptors.[1][2] Developed initially by Pfizer, its progression was halted, and it is now primarily used as an experimental compound in research settings.[1][3][4] This guide provides a technical summary of the available preclinical data on **ADR 851 free base**, with a focus on its pharmacology and the limited in-vivo data from analgesic studies.

## **Quantitative Data Summary**

The publicly available quantitative data for ADR 851 is sparse and primarily derived from a single preclinical study investigating its analgesic effects in rats.[4]



| Parameter | Isomer   | Dose<br>(mg/kg,<br>s.c.) | Analgesic<br>Effect<br>(Formalin<br>Test) | Analgesic<br>Effect<br>(Thermal/M<br>echanical<br>Tests) | Reference |
|-----------|----------|--------------------------|---|--|-----------|
| Efficacy  | ADR-851S | 1                        | Significant                               | Not analgesic  | [1][5]    |
| Efficacy  | ADR-851R | 3 and 10                 | Significant                               | Not analgesic  | [1][5]    |

# **Experimental Protocols**

The most detailed experimental methodology available for ADR 851 comes from a study on its analgesic properties in rats.[1][5]

Title: Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats.[5]

Objective: To examine the analgesic effects of the S and R isomers of ADR 851 against acute thermal, mechanical, and formalin-induced inflammatory pain in rats.[1][5]

#### **Animal Model:**

• Species: Rat (specific strain not detailed in available abstracts)[1][5]

### Drug Administration:

- Compound: S and R isomers of ADR 851[1][5]
- Doses: 0.1, 1, 3, and 10 mg/kg[1][5]
- Route of Administration: Subcutaneous (s.c.)[1][5]

#### **Experimental Assays:**

• Thermal Pain Model: The specific methodology (e.g., hot plate, tail-flick) is not described in the available abstracts.



- Mechanical Pain Model: The specific methodology (e.g., von Frey filaments, Randall-Selitto test) is not described in the available abstracts.
- Inflammatory Pain Model (Formalin Test): This test involves the subcutaneous injection of a
  dilute formalin solution into the paw of the rat, which induces a biphasic pain response (an
  early neurogenic phase and a later inflammatory phase). The analgesic effect of ADR 851
  was assessed by observing the animal's pain behaviors (e.g., flinching, licking of the injected
  paw).

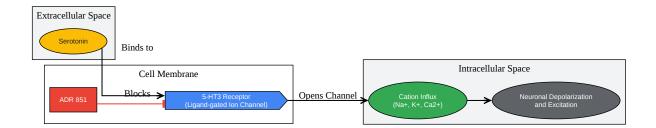
Bioanalytical Methods: A sensitive and specific bioanalytical method for the quantitation of ADR 851 in plasma and urine has been developed and validated. This method utilizes solid-phase extraction on cyanopropyl bonded-phase columns followed by isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[1][6]

## **Signaling Pathways**

ADR 851's pharmacological activity is attributed to its antagonism of 5-HT3 and dopamine D2 receptors.

### 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel.[7] Antagonism by ADR 851 blocks the binding of serotonin, thereby preventing the opening of the channel and the subsequent influx of cations (primarily Na+, K+, and Ca2+).[7] This action inhibits neuronal depolarization and excitation in both the central and peripheral nervous systems.[7]



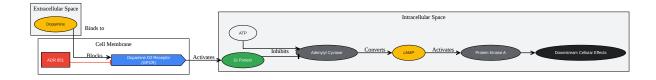


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Figure 1: Mechanism of ADR 851 at the 5-HT3 receptor.

### **Dopamine D2 Receptor Antagonism**

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Antagonism by ADR 851 blocks the binding of dopamine, which prevents the inhibition of adenylyl cyclase. This leads to a modulation of intracellular cyclic AMP (cAMP) levels and downstream signaling cascades, including protein kinase A (PKA) activity. D2 receptor signaling also involves the regulation of ion channels, such as K+ and Ca2+ channels. [9]



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Figure 2: Mechanism of ADR 851 at the Dopamine D2 receptor.

## Conclusion

**ADR 851 free base** is a dual 5-HT3 and D2 receptor antagonist whose development was discontinued. The available public data is primarily pharmacological, with a notable lack of comprehensive safety and toxicity studies. The only in-vivo data comes from a preclinical analgesic study in rats, which demonstrated efficacy for its isomers in a model of inflammatory pain. Researchers and drug development professionals should be aware of this significant data gap when considering the use of ADR 851 in experimental settings.



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